molecular formula C16H10FNO2 B5889663 (4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one

(4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one

Cat. No.: B5889663
M. Wt: 267.25 g/mol
InChI Key: IDWSFHJCPRPACB-UVTDQMKNSA-N
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Description

(4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one is a heterocyclic compound that features an oxazole ring substituted with a benzylidene and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one typically involves the condensation of 2-fluorobenzaldehyde with an appropriate oxazole precursor under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for medicinal chemists.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials science fields.

Mechanism of Action

The mechanism of action of (4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(2-Fluorobenzylidene)-3-(2-fluorophenyl)-1,2-oxazol-5(4H)-one
  • 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone

Uniqueness

(4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one is unique due to its specific substitution pattern on the oxazole ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its combination of a benzylidene and a fluorophenyl group provides a unique set of interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4Z)-4-benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWSFHJCPRPACB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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